
2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate, also known as CEHFB, is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of phenyl benzoates and is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs. In
Mecanismo De Acción
The exact mechanism of action of 2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate is not fully understood. However, several studies have suggested that it may act by inhibiting specific enzymes or signaling pathways that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound may exert its antimicrobial activity by disrupting the cell membrane or inhibiting specific enzymes that are essential for the survival of pathogenic microorganisms.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for the development of anticancer drugs. It has also been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been found to exhibit low toxicity in animal studies, which makes it a promising candidate for further development as a drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate is its unique chemical structure, which makes it a promising candidate for the development of new drugs. It has also been found to exhibit potent biological activity, which makes it a valuable tool for researchers studying various diseases. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its availability for researchers who do not have access to specialized equipment or expertise.
Direcciones Futuras
There are several future directions for research on 2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate. One area of interest is the development of new drugs based on the chemical structure of this compound. Researchers can explore modifications to the chemical structure to improve its biological activity or reduce its toxicity. Another area of interest is the elucidation of the exact mechanism of action of this compound. Researchers can use various techniques such as molecular modeling or biochemical assays to identify the specific targets of this compound. Finally, researchers can explore the potential applications of this compound in the treatment of various diseases, including cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of 2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate involves a series of chemical reactions that require specific reagents and conditions. The first step involves the reaction of 2-chloro-6-ethoxy-4-nitrophenol with ethyl formate in the presence of sodium ethoxide. This reaction results in the formation of 2-chloro-6-ethoxy-4-formylphenyl ethyl carbonate. The second step involves the reaction of this intermediate product with 3-methoxybenzoic acid in the presence of a catalyst such as triethylamine. This reaction results in the formation of this compound.
Aplicaciones Científicas De Investigación
2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Several studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to exhibit potent antimicrobial activity against several pathogenic bacteria and fungi.
Propiedades
IUPAC Name |
(2-chloro-6-ethoxy-4-formylphenyl) 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO5/c1-3-22-15-8-11(10-19)7-14(18)16(15)23-17(20)12-5-4-6-13(9-12)21-2/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAGKEBFYWPKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

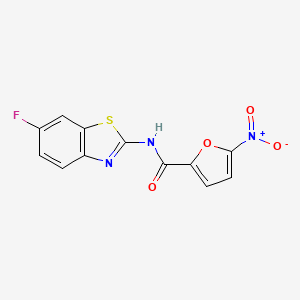
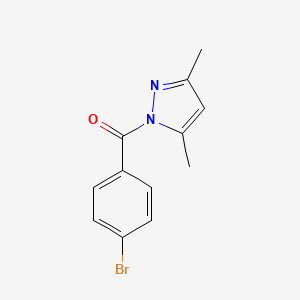
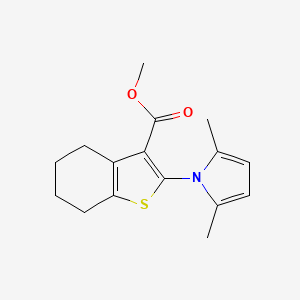
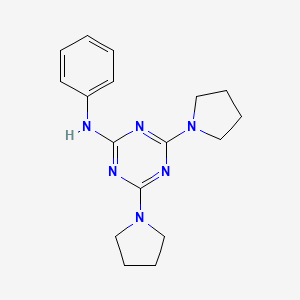
![4-[3-(2-methoxyphenyl)acryloyl]morpholine](/img/structure/B5698360.png)
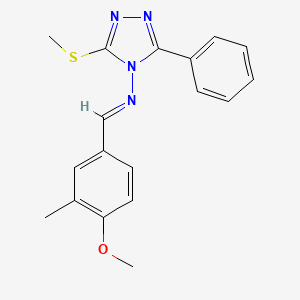

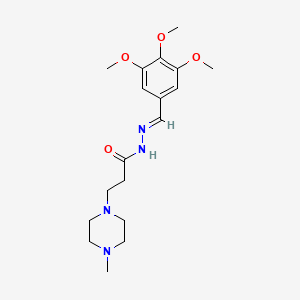


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5698406.png)

![N-[(1R*)-1-(trans-3-hydroxycyclobutyl)-2-pyridin-4-ylethyl]-2-imidazo[1,2-a]pyridin-3-ylacetamide](/img/structure/B5698431.png)
![2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5698438.png)